Product packaging for GALK-IN-36(Cat. No.:)

GALK-IN-36

Cat. No.: B1192767
M. Wt: 382.81
InChI Key: ORBGGGFENULXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GALK-IN-36 is a potent and selective inhibitor of human galactokinase (GALK), an enzyme critical to the galactose metabolism pathway. The search for GALK inhibitors is of significant interest for their potential therapeutic application to alleviate symptoms in people with classic galactosemia, a rare genetic metabolic disorder . By inhibiting GALK, this compound prevents the conversion of galactose to galactose-1-phosphate, thereby helping to reduce the accumulation of toxic metabolic byproducts that cause the severe complications associated with the condition . Research into compounds like this compound utilizes static and dynamic computational simulations to analyze interactions with the GALK enzyme, helping to identify key anchoring points within the active site to increase the specificity and affinity of a new generation of potential drugs[citation:6). This product is intended for Research Use Only (RUO) and is supplied for laboratory research purposes. It is not intended for use in diagnostic procedures, clinical use, or for administration to humans .

Properties

Molecular Formula

C18H15ClN6O2

Molecular Weight

382.81

IUPAC Name

2-(Benzooxazol-2-ylamino)-4-(4-chloro-1H-pyrazol-3-yl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one

InChI

InChI=1S/C18H15ClN6O2/c19-9-8-20-25-15(9)16-14-11(5-3-6-12(14)26)21-17(23-16)24-18-22-10-4-1-2-7-13(10)27-18/h1-2,4,7-8,16H,3,5-6H2,(H,20,25)(H2,21,22,23,24)

InChI Key

ORBGGGFENULXFO-UHFFFAOYSA-N

SMILES

O=C1C2=C(NC(NC3=NC4=CC=CC=C4O3)=NC2C5=NNC=C5Cl)CCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GALKIN36;  GALK IN-36;  GALK-IN-36;  GALK IN 36

Origin of Product

United States

Galk in 36 As a Chemical Probe: Discovery and Initial Characterization

Strategies for Identifying Small Molecule GALK Inhibitors

The search for effective small molecule inhibitors of GALK has largely relied on advanced screening techniques, leading to the identification of promising chemical scaffolds.

High-throughput screening (HTS) has been a cornerstone in the discovery of GALK inhibitors researchgate.netnih.govnih.govresearchgate.netresearchgate.net. A robust and miniaturized two-step luminescence-based HTS assay was developed to measure GALK activity indirectly by quantifying the amount of adenosine (B11128) triphosphate (ATP) remaining after the GALK-mediated reaction nih.govresearchgate.net. This assay demonstrated high reliability with a Z' factor of 0.91 nih.govnih.govresearchgate.net. Using this methodology, libraries comprising 50,000 chemical compounds with diverse structural scaffolds were screened to identify potential inhibitors nih.govnih.govresearchgate.net. Beyond traditional HTS, virtual screening (VS) and pharmacophore-based VS approaches have also contributed to the identification of novel GALK1 inhibitors researchgate.net.

GALK-IN-36 is identified as Cpd36 and is characterized as a cell-permeable tetrahydroquinazolinone derivative merckmillipore.com. Initial screening efforts successfully identified a series of compounds, including Cpd36, with micromolar IC₅₀ values researchgate.net. The tetrahydroquinazolinone scaffold of Cpd36 distinguishes it as a lead chemical entity in the development of GALK1 inhibitors merckmillipore.com.

Initial Biochemical and Enzymological Characterization of this compound

Thorough biochemical and enzymological characterization of this compound has elucidated its inhibitory potency, mechanistic classification, and selectivity profile against related enzymes.

This compound (Cpd36) demonstrates potent inhibition of galactokinase 1 (GALK1), with an IC₅₀ value of 4.7 µM in a GALK-ATP depletion assay merckmillipore.com. The IC₅₀ value serves as a quantitative measure of a substance's potency in inhibiting a specific biological or biochemical function, indicating the concentration required to achieve 50% of the maximal inhibitory effect biorxiv.orgaatbio.comwikipedia.org.

Table 1: Inhibition Constant (IC₅₀) of this compound

CompoundTarget EnzymeAssay MethodIC₅₀ (µM)
This compoundGALK1GALK-ATP depletion assay4.7

Mechanistic studies have revealed that the inhibition exerted by this compound (Cpd36) is competitive with respect to ATP and uncompetitive with respect to galactose merckmillipore.com. This suggests that this compound competes with ATP for binding to the enzyme's active site, while also binding to an enzyme-substrate complex involving galactose. Furthermore, this compound exhibits a higher affinity for the GALK1-galactose complex compared to the free enzyme merckmillipore.com. Human GALK1 catalyzes the magnesium-ATP-dependent phosphorylation of α-D-galactose acs.orgnih.gov. Structural analysis of human GALK1 in complex with galactose and a non-hydrolyzable ATP analogue (AMPPNP) has supported an ordered kinetic mechanism, where ATP binding stabilizes the active site loops, thereby facilitating galactose binding acs.orgnih.gov.

This compound (Cpd36) is characterized as a highly selective inhibitor of galactokinase 1 (GALK1) merckmillipore.com. Importantly, it does not significantly affect the activity of galactokinase 2 (GALK2) even at concentrations up to approximately 40 µM merckmillipore.com. Moreover, this compound has shown no significant effect on other protein kinases profiled merckmillipore.com. GALK1 belongs to the GHMP kinase family, which includes other small molecule kinases such as N-acetyl galactosamine kinase (hGALK2) and mevalonate (B85504) kinase (hMVK) acs.orgnih.govresearchgate.netgoogle.com. The observed selectivity of this compound for GALK1 within this family highlights its potential as a specific chemical probe merckmillipore.com.

Table 2: Selectivity Profile of this compound

CompoundEnzyme TargetActivity/Effect
This compoundGALK1Highly selective inhibitor (IC₅₀ = 4.7 µM) merckmillipore.com
This compoundGALK2No effect at ~40 µM merckmillipore.com
This compoundOther Protein KinasesNo significant effect merckmillipore.com

Molecular Mechanisms of Galk in 36 Action Within Biological Systems

Elucidation of Molecular Binding Modes and Interactions with GALK1

The inhibitory action of GALK-IN-36 involves specific interactions with the GALK1 enzyme, influencing its catalytic activity through defined binding modes.

Studies on GALK1 inhibitors, including those from the benzoxazole (B165842) series, have identified critical residues within the enzyme's active site that facilitate inhibitor binding. For instance, Arg105 and Tyr109 have been implicated in forming hydrogen bonds with these inhibitors. Specifically, the carbonyl groups of certain benzoxazole inhibitors, such as Compound 38 (a 6-F benzoxazole, structurally related to 4-F benzoxazole), form hydrogen bonds with Arg105, which can lead to a closer proximity of Arg105 to the carbonyl group. Additionally, the amide nitrogen of these inhibitors can establish a hydrogen bond with Tyr109. Beyond direct inhibitor interactions, other residues are vital for GALK1's native function and are thus relevant to understanding inhibitor mechanisms. Arg36 and Asp183 are strictly conserved residues in galactokinases. Asp183's carboxylate side chain is positioned to abstract a proton from the C-1 hydroxyl group of galactose, while the positively charged guanidinium (B1211019) group of Arg36 is situated between the C-1 hydroxyl group and inorganic phosphate, potentially lowering the pKa of the C-1 hydroxyl and stabilizing the penta-coordinated γ-phosphate transition state. The His44 residue in the human enzyme is also located near the sugar binding site.

The binding of inhibitors like this compound can induce or stabilize specific conformational states of GALK1. Molecular dynamics simulations have highlighted the importance of conformational flexibility in GALK1 catalysis, particularly involving Arg105 and regions spanning residues 174–179 and 231–240. Allosteric inhibitors, which bind to sites distinct from the active site, are known to promote structural rearrangements within an enzyme's active site. These rearrangements can subsequently reduce the enzyme's affinity for its substrates, influence the formation of the enzyme-substrate complex, or alter the stability of the transition state. While specific data on this compound's direct stabilizing effects are not detailed, the general mechanism of allosteric GALK1 inhibitors suggests they modulate the enzyme's dynamics to achieve inhibition.

Recent research has identified allosteric binding sites on GALK1, offering new avenues for inhibitor development. Fragment screening approaches have revealed "hotspots distal from the active site" where allosteric inhibitors can bind. These allosteric inhibitors operate non-competitively with respect to both ATP and galactose, indicating a mechanism that does not directly compete for substrate binding. This allosteric mode of inhibition also confers improved selectivity for GALK1 over its homologues, such as galactokinase 2 and mevalonate (B85504) kinase. The development of such non-competitive inhibitors represents a significant advancement, as existing GALK1 inhibitors have predominantly been ATP-competitive.

Structure Activity Relationship Sar and Computational Studies of Galk in 36 Analogs

Systematic Chemical Modification and Analogue Synthesis for SAR Investigations

Systematic chemical modification and analogue synthesis are fundamental to SAR investigations, allowing researchers to understand how structural changes influence a compound's biological activity. For GALK1 inhibitors, including the series to which GALK-IN-36 belongs, SAR optimization campaigns have been undertaken to enhance their biochemical potency. For instance, a dihydropyrimidine (B8664642) inhibitor served as a starting point for SAR optimization, leading to the development of novel analogs with potent biochemical inhibition, achieving IC₅₀ values below 100 nM. These efforts involved exploring single substitutions at various positions, such as the systematic installation of fluorine atoms at the 4- through 7-positions of a related chemotype, which led to the discovery of derivatives with improved activity. Such modifications aim to refine the compound's interaction with the enzyme's binding site, thereby improving its inhibitory profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structures of compounds and their biological activities. In the context of GALK1 inhibitors, QSAR models are employed to predict the activities of new chemical structures and to gain insights into the physicochemical and structural properties that influence inhibitory activity. These models can guide the design of new compounds by highlighting important sites for substitution and probable interactions, thereby streamlining the drug discovery process and prioritizing compounds for synthesis and testing.

Advanced Computational Chemistry Approaches

Advanced computational chemistry techniques play a pivotal role in understanding the molecular interactions of this compound and its analogs with GALK1, providing atomic-level insights that complement experimental findings.

Molecular docking simulations are widely used to predict the preferred orientation of a ligand within a protein's binding site and to estimate the binding affinity. For GALK1 inhibitors, docking studies have been crucial in elucidating the binding modes of active compounds. For example, the binding mode of inhibitors like NCGC00238624, a lead compound in a series of GALK1 inhibitors, has been predicted at the ATP binding site of GALK1. nih.gov These simulations have revealed that certain inhibitors, such as spiro-benzoxazole series compounds, bind to the active site in a manner similar to ATP, and can cause the displacement of key side chains like Arg105 and Arg228 at the entrance of the ATP site. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of ligand-protein interactions over time, revealing conformational changes and the stability of binding. MD simulations have been utilized to investigate the dynamics of GALK1 and its interactions with inhibitors. nih.gov These simulations have implicated specific residues, such as Arg105 and Arg228, in providing the oxyanion hole necessary for phosphoryl transfer from ATP to galactose, and their displacement by inhibitors can impact catalytic flexibility. nih.gov MD studies have also pinpointed regions of conformational flexibility in GALK1 (e.g., residues 174–179 and 231–240) that are important for catalysis, offering insights into how allosteric inhibitors might induce structural rearrangements. nih.gov

Pharmacophore modeling identifies the essential features of a molecule required for its biological activity and their spatial arrangement. This information is then used in virtual screening to search large chemical databases for novel compounds that possess these features. nih.gov An efficient pharmacophore-based virtual screening approach has been developed and applied for large-scale in silico database screening to discover new series of GALK1 inhibitors. nih.gov This strategy has successfully identified diverse chemotypes exhibiting inhibitory activity against GALK1.

Deconvolution of Structural Determinants for GALK1 Inhibition Potency and Selectivity

The deconvolution of structural determinants aims to identify specific molecular features that dictate a compound's potency and selectivity for GALK1. Research has focused on understanding the interactions within the ATP-binding pocket of GALK1. By comparing GALK1 with other GHMP kinases, such as mevalonate (B85504) kinase (MVK), differences in eight amino acid residues and an L1 loop within their ATP-binding pockets have been identified as crucial for selective inhibition. Site-directed mutagenesis experiments have further pinpointed specific amino acid residues required for the inhibitory function of selective compounds. The discovery of allosteric binding sites, distinct from the ATP-competitive active site, offers new avenues for developing highly potent and selective GALK1 inhibitors, as these can induce structural rearrangements that affect enzyme activity. nih.gov

Research Methodologies for Investigating Galk in 36

In Vitro Experimental Systems

In vitro studies provide controlled environments to dissect the molecular interactions and cellular effects of GALK-IN-36.

Recombinant enzyme assays are fundamental for characterizing the direct interaction between this compound and purified human GALK1 (hGALK1). These assays quantify the inhibitory effect of this compound on GALK1 activity.

Methodology: The activity of hGALK1 in vitro is typically determined using luminescent ATP detection kits, such as the Kinase-Glo Plus assay (Promega), which measures ATP depletion as an indicator of GALK1 turnover. nih.govacs.org In a standard setup, a solution containing ATP substrate is dispensed into multi-well plates. Subsequently, a GALK-galactose solution, comprising recombinant hGALK1 and galactose, is added. nih.gov After an incubation period, a detection reagent is introduced, and the resulting ATP-dependent luminescence is measured using a plate reader. nih.gov

Detailed Research Findings: Studies have identified this compound (also referred to as Cpd36 or compound 36) as a potent and highly selective dihydropyrimidine (B8664642) inhibitor of GALK1. nih.govresearchgate.net Investigations into the selectivity of such inhibitors against other human GHMP kinases, like N-acetyl galactosamine kinase (hGALK2) and mevalonate (B85504) kinase (hMVK), have shown that compounds related to this compound can exhibit high specificity for hGALK1. For instance, certain compounds demonstrated less than 10% inhibition of hGALK2 and hMVK at a concentration of 1 mM, highlighting their targeted action on GALK1. acs.org

Table 1: Example Data from Recombinant GALK1 Inhibition Assay

Compound NameGALK1 Inhibition (IC50)hGALK2 Inhibition (at 1 mM)hMVK Inhibition (at 1 mM)Selectivity
This compoundHighly potent<10%<10%High

Cell-based assays are employed to evaluate the cellular impact of this compound, particularly its ability to reduce the accumulation of the toxic metabolite galactose-1-phosphate (Gal-1-P) within a cellular context. researchgate.net

Methodology: These assays involve culturing relevant cell lines and exposing them to galactose, often in the presence or absence of this compound. The intracellular levels of Gal-1-P are then quantified. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be utilized for precise measurement of Gal-1-P, using stable isotope-labeled substrates for accuracy. researchgate.net

Detailed Research Findings: GALK1 inhibitors, including compounds identified as Cpd36 (this compound), have been shown to effectively prevent the accumulation of Gal-1-P in various cellular models. researchgate.net This reduction in Gal-1-P levels is a critical indicator of the therapeutic potential of this compound in mitigating the biochemical pathology of galactosemia.

Patient-derived cell lines offer a physiologically relevant model for studying galactose metabolism disorders, as they retain the specific genetic mutations and metabolic characteristics of affected individuals.

Methodology: Fibroblast cell lines, often obtained from patients homozygous for specific mutations (e.g., p.Gln188Arg in GALT deficiency), are commonly used. mdpi.com Lymphoblastoid cell lines are established through Epstein-Barr virus transformation of peripheral blood mononuclear cells. coriell.orgcoriell.org These cells are cultured and challenged with galactose, and the effect of this compound on Gal-1-P accumulation is monitored.

Detailed Research Findings: In vitro studies using fibroblasts derived from patients with classic galactosemia have demonstrated that compounds capable of modulating galactose metabolism can reduce intracellular Gal-1-P accumulation. researchgate.netmdpi.com This confirms the utility of these patient-specific cellular models in validating the efficacy of GALK1 inhibitors like this compound in a context directly relevant to human disease.

Liver-derived cell lines, such as HepG2, are valuable models not only for metabolic studies but also for oncological research, particularly in the context of hepatocellular carcinoma (HCC).

Methodology: HepG2 cells, derived from human hepatocellular carcinoma, are characterized by high metabolic plasticity. frontiersin.orgnih.gov These cells can be cultured in media where glucose is substituted with galactose, which induces a metabolic shift towards oxidative phosphorylation, making them metabolically more akin to primary hepatocytes. nih.gov This metabolic re-poise allows for the investigation of GALK activity and the impact of GALK inhibitors in a cancer context.

Detailed Research Findings: Galactolysis, the metabolic pathway for galactose, has been proposed as a potential therapeutic target in HCC through the inhibition of enzymes like galactokinase. frontiersin.org Studies have investigated GALK expression levels in HepG2 cells, noting that these levels can be significantly altered under various metabolic conditions, such as treatment with free fatty acids and epigallocatechin-3-gallate (EGCG). researchgate.net This indicates that HepG2 cells are suitable for exploring the effects of this compound in an oncological setting, where modulating galactose metabolism could have therapeutic implications.

Advanced Spectroscopic and Biophysical Techniques for Binding Studies (e.g., Surface Plasmon Resonance)

Advanced biophysical techniques are crucial for gaining detailed insights into the binding kinetics and thermodynamics of this compound with its target enzyme, GALK1.

Methodology: Surface Plasmon Resonance (SPR) is a widely used label-free optical technique that provides real-time detection of molecular interactions. emory.educreative-proteomics.com In SPR, one binding partner (e.g., purified GALK1) is immobilized on a sensor chip, and the other partner (this compound) is flowed over the surface. Changes in refractive index upon binding are measured, allowing for the determination of association rate constants (k_a), dissociation rate constants (k_d), and equilibrium dissociation constants (K_D). emory.educreative-proteomics.com This technique can characterize interactions with affinities spanning a wide range. emory.edu

Detailed Research Findings: While specific SPR data for this compound were not detailed in the provided context, SPR is a standard and powerful tool for characterizing the binding of small molecule inhibitors to enzymes. For example, SPR has been effectively used to elucidate the binding affinities and kinetics of various ligands and receptors, providing a comprehensive understanding of their interactions. nih.govresearchgate.net Applying SPR to this compound would yield precise data on its binding affinity and kinetic profile with GALK1, which is essential for rational drug design and optimization.

In Vivo Preclinical Animal Models of Galactose Metabolism Disorders

In vivo preclinical animal models are indispensable for translating in vitro findings into a living system, assessing the systemic effects and therapeutic potential of this compound in a more complex biological context.

Methodology: Mouse models, particularly those with deficiencies in galactose-1-phosphate uridylyltransferase (GALT), are commonly employed to study galactose metabolism disorders. These models, while not always fully recapitulating the human phenotype, exhibit key biochemical features of galactosemia, such as impaired galactose oxidation and the accumulation of galactose and its metabolites. researchgate.netmdpi.com

Detailed Research Findings: Studies using GALT-deficient mouse models have provided critical insights into the role of GALK1 in galactosemia pathology. It has been demonstrated that elevated Gal-1-P levels observed in GALT mutant mice are dependent on GALK1 activity. Specifically, mice with double mutations in both Galt and Galk1 genes show normal levels of Gal-1-P, confirming that GALK1 is the primary source of this accumulating metabolite in classic galactosemia. researchgate.net This finding strongly supports the rationale for inhibiting GALK1 as a therapeutic strategy. Although GALK1 inhibitors like this compound have shown promise in preventing Gal-1-P accumulation in cellular models, further in vivo studies are warranted to fully elucidate their systemic effects and therapeutic efficacy in animal models of galactose metabolism disorders. researchgate.net

Table 2: Key Metabolite Levels in Mouse Models

Model TypeGalactose-1-phosphate (Gal-1-P) LevelsGalactitol LevelsGalactonate Levels
Wild-type MiceNormalUndetectableLow
GALT-deficient MiceElevatedElevatedElevated
GALT-deficient + GALK1-deficient MiceNormalReducedReduced

Therapeutic Research Implications and Future Directions for Galk in 36 Research

Conceptual Framework for Translational Research Pathways (Non-Clinical Focus)

Translational research serves as the bridge between fundamental scientific discoveries and their practical application in improving human health. wikipedia.org For GALK-IN-36, the conceptual framework for its translational research pathway, with a non-clinical focus, involves a structured progression from basic biochemical understanding to preclinical validation.

The initial phase of this pathway involves detailed in vitro characterization, as has been performed for this compound, which established its specific inhibitory activity against GALK1 and its ability to reduce Gal-1-P in cell models. merckmillipore.comresearchgate.net This "bench" research provides the foundational evidence for the compound's therapeutic hypothesis.

The subsequent non-clinical translational steps are crucial for determining the compound's suitability for further development:

Preclinical Model Development and Validation: This involves establishing and utilizing appropriate animal models that accurately mimic the biochemical and phenotypic aspects of galactokinase deficiency. mdpi.com These models would allow for comprehensive studies on this compound's mechanism of action in vivo, its effect on disease progression, and the dose-response relationship in a complex biological system.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Non-clinical studies would focus on understanding how this compound is absorbed, distributed, metabolized, and excreted in animal models (PK), and how it interacts with its target (GALK1) to produce its biochemical effects (PD). This information is vital for determining appropriate dosing strategies for future studies.

Target Engagement and Biomarker Identification: A key aspect of non-clinical translational research is confirming that the compound effectively engages its target (GALK1) in vivo and identifying robust biomarkers that can reliably indicate this engagement and the desired therapeutic effect. mdpi.com These biomarkers would be essential for monitoring the compound's activity in subsequent stages of development.

Proof-of-Concept Studies: Demonstrating a clear therapeutic benefit in relevant animal models, such as prevention or reversal of cataracts or normalization of Gal-1-P levels, would constitute crucial proof-of-concept for this compound. nih.gov

This non-clinical framework emphasizes rigorous scientific investigation in controlled laboratory settings and animal models to generate robust data that supports the transition of this compound from a promising chemical entity to a viable therapeutic candidate.

Q & A

Q. How should researchers address potential conflicts of interest in studies involving this compound?

  • Methodological Answer : Disclose funding sources and affiliations in the manuscript. Use blinded data analysis where feasible. Follow ’s ethical reporting standards and ’s emphasis on unbiased research design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
GALK-IN-36
Reactant of Route 2
GALK-IN-36

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.